(2E)-3-(4-chlorophenyl)-2-methylprop-2-enal
CAS No.: 51791-27-6
Cat. No.: VC11603872
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51791-27-6 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-2-methylprop-2-enal |
| Standard InChI | InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3/b8-6+ |
| Standard InChI Key | IQJAMSUNWQAPAF-SOFGYWHQSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=C(C=C1)Cl)/C=O |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)Cl)C=O |
Introduction
(2E)-3-(4-Chlorophenyl)-2-methylprop-2-enal is a chemical compound that belongs to the class of aldehydes. It is characterized by its molecular formula, CHClO, and molecular weight of approximately 180.63 g/mol, as reported for its closely related compound, 3-(4-chlorophenyl)-2-methylpropenal . This compound is of interest in organic chemistry due to its potential applications in synthesis and its structural properties.
Synthesis and Applications
The synthesis of compounds like (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal typically involves olefination reactions, where an aldehyde is converted into an alkene. This process can be achieved through various methods, including the use of phosphonates or Wittig reagents . These compounds are valuable intermediates in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.
Physical and Chemical Characteristics
While specific physical properties such as boiling point, melting point, and density for (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal are not readily available, related compounds like (2E)-3-(2-chlorophenyl)prop-2-enal have a boiling point of 265.9°C at 760 mmHg and a density of approximately 1.2 g/cm³ . The compound's reactivity is influenced by its aldehyde group, which can participate in various chemical reactions, such as nucleophilic addition and oxidation.
Research Findings and Future Directions
Research on compounds like (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal is ongoing, with a focus on improving synthesis methods and exploring their applications in various fields. The development of more efficient and selective synthesis routes could enhance the availability of these compounds for further study and application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume